1-Cyclobutyl-3-methyl-3-nitrosourea
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Overview
Description
1-Cyclobutyl-3-methyl-3-nitrosourea is a chemical compound with the molecular formula C6H11N3O2 It is known for its unique structure, which includes a cyclobutyl ring, a methyl group, and a nitrosourea functional group
Preparation Methods
The synthesis of 1-Cyclobutyl-3-methyl-3-nitrosourea typically involves the reaction of cyclobutylamine with methyl isocyanate, followed by nitrosation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction time .
Chemical Reactions Analysis
1-Cyclobutyl-3-methyl-3-nitrosourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrosourea group into amines or other derivatives.
Substitution: The nitrosourea group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Cyclobutyl-3-methyl-3-nitrosourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an antitumor agent due to its ability to interact with DNA and proteins.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-methyl-3-nitrosourea involves its ability to bind irreversibly to cellular macromolecules. This binding can lead to alkylation and carbamoylation of DNA and proteins, disrupting cellular functions and leading to cytotoxic effects. The molecular targets include nucleic acids and proteins, and the pathways involved are related to DNA damage and repair mechanisms .
Comparison with Similar Compounds
1-Cyclobutyl-3-methyl-3-nitrosourea can be compared with other nitrosourea compounds such as:
N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU): Known for its use in chemotherapy.
N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea (CCNU): Another chemotherapeutic agent with similar properties.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications
Properties
CAS No. |
81498-82-0 |
---|---|
Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-cyclobutyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C6H11N3O2/c1-9(8-11)6(10)7-5-3-2-4-5/h5H,2-4H2,1H3,(H,7,10) |
InChI Key |
ZVKBCTNJPGLANG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1CCC1)N=O |
Origin of Product |
United States |
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